molecular formula C11H22FN3 B1444695 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine CAS No. 1089280-78-3

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine

Cat. No. B1444695
M. Wt: 215.31 g/mol
InChI Key: MIOIJMGCLCNPFK-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine (FEPP) is a synthetic compound with a variety of applications in scientific research. FEPP is a member of the piperazine family of compounds, which are cyclic amines with a variety of industrial, pharmaceutical, and research uses. FEPP has been extensively studied for its biochemical and physiological effects, and has been used to study various biological processes.

Scientific Research Applications

Potential Antipsychotic Applications

  • A study conducted by Bolós et al. (1996) explored derivatives of piperazine and piperidine, including compounds structurally related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, for their potential as atypical antipsychotics. They found that these compounds showed promise in inhibiting behaviors in mice models predictive of antipsychotic efficacy (Bolós et al., 1996).

Antibacterial Properties

  • Ziegler et al. (1990) synthesized a range of 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids incorporating piperazine derivatives. This study found that some of these compounds, structurally similar to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, showed comparable in vitro antibacterial activity to the reference compound ciprofloxacin (Ziegler et al., 1990).

Potential for Serotonin Receptor Antagonism

  • Perregaard et al. (1992) synthesized a series of indoles substituted with piperazinyl and piperidinyl, related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, showing potent serotonin 5-HT2 receptor affinity and potential for central serotonin receptor antagonism in rat models (Perregaard et al., 1992).

Potential in Treating Neurological Disorders

  • A study by van Niel et al. (1999) on fluorinated piperidine and piperazine derivatives found compounds that maintained high affinity and selectivity for the 5-HT1D receptor. These compounds, structurally related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, showed potential in treating neurological disorders through their effect on serotonin receptors (van Niel et al., 1999).

properties

IUPAC Name

1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN3/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h11,13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIJMGCLCNPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[4-(2-fluoroethyl)-1-piperazinyl]-1-piperidinecarboxylate (10.2 g, 32.3 mmol) was dissolved in 40 mL of MeOH and 40 mL of 37% HCl. Reaction was stirred for 1 h, concentrated in vacuo and then a small amount of H2O was added back to solubilize the HCl salt of the product. When everything was in solution, solid K2CO3 was added to neutralize. The mixture was then concentrated in vacuo to remove H2O. Residue taken up in DCM and solids were filtered and washed with 20% MeOH/DCM. Filtrate was concentrated in vacuo and residue taken up in diethyl ether. Solids filtered and washed with diethyl ether several times. Combined filtrates were concentrated in vacuo to give desired product in two crops (2.42 g and 1.85 g) without further purification. Batches were combined together to give the title compound of step D (4.3 g, 68%). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.40-4.58 (m, 2H), 3.15 (s, 1H), 2.91 (d, J=12.1 Hz, 2H), 2.35-2.59 (m, 12H), 2.15 (tt, J=11.36, 3.67 Hz, 1H), 1.63 (d, J=12.10 Hz, 2H), 1.19 (qd, J=11.85, 4.03 Hz, 2H).
Name
1,1-Dimethylethyl 4-[4-(2-fluoroethyl)-1-piperazinyl]-1-piperidinecarboxylate
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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